Cas no 936940-11-3 ((1-Benzyl-1H-pyrazol-4-yl)methylamine)

(1-Benzyl-1H-pyrazol-4-yl)methylamine structure
936940-11-3 structure
商品名:(1-Benzyl-1H-pyrazol-4-yl)methylamine
CAS番号:936940-11-3
MF:C11H13N3
メガワット:187.24102
MDL:MFCD01175727
CID:999961
PubChem ID:329775495

(1-Benzyl-1H-pyrazol-4-yl)methylamine 化学的及び物理的性質

名前と識別子

    • (1-Benzyl-1H-pyrazol-4-yl)methanamine
    • (1-benzyl-1H-pyrazol-4-yl)methylamine
    • (1-benzylpyrazol-4-yl)methanamine
    • [(1-Benzyl-1H-pyrazol-4-yl)methyl]amine
    • 1-(1-benzyl-1H-pyrazol-4-yl)methanamine(SALTDATA: FREE)
    • 1-(Phenylmethyl)-1H-Pyrazole-4-Methanamine
    • 2-(2-METHOXYETHYL)PIPERIDINE
    • [1-benzylpyrazol-4-yl]methylamine
    • 1-(1-Benzyl-1H-pyrazol-4-yl)methanamine
    • C-(1-Benzyl-1H-pyrazol-4-yl)-methylamine
    • J-500121
    • 1-(1-Benzyl-1H-pyrazol-4-yl)methanamine, AldrichCPR
    • CS-B1137
    • FT-0740500
    • Z317041932
    • SCHEMBL10085530
    • EN300-37456
    • MFCD01175727
    • LS-09111
    • DTXSID60640901
    • 936940-11-3
    • AKOS000187119
    • D77264
    • DB-079659
    • ALBB-026608
    • (1-Benzyl-1H-pyrazol-4-yl)methylamine
    • MDL: MFCD01175727
    • インチ: InChI=1S/C11H13N3/c12-6-11-7-13-14(9-11)8-10-4-2-1-3-5-10/h1-5,7,9H,6,8,12H2
    • InChIKey: MSUNGGQPLNEWHJ-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)CN2C=C(CN)C=N2

計算された属性

  • せいみつぶんしりょう: 187.11100
  • どういたいしつりょう: 187.110947427g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 166
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 43.8Ų

じっけんとくせい

  • PSA: 43.84000
  • LogP: 2.09040

(1-Benzyl-1H-pyrazol-4-yl)methylamine セキュリティ情報

(1-Benzyl-1H-pyrazol-4-yl)methylamine 税関データ

  • 税関コード:2933199090
  • 税関データ:

    中国税関番号:

    2933199090

    概要:

    2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(1-Benzyl-1H-pyrazol-4-yl)methylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37456-10.0g
(1-benzyl-1H-pyrazol-4-yl)methanamine
936940-11-3 95.0%
10.0g
$825.0 2025-02-20
abcr
AB215097-5g
[(1-Benzyl-1H-pyrazol-4-yl)methyl]amine, 95%; .
936940-11-3 95%
5g
€725.00 2025-02-16
eNovation Chemicals LLC
Y1005472-1g
C-(1-Benzyl-1H-pyrazol-4-yl)-methylamine
936940-11-3 95%
1g
$155 2024-07-28
TRC
B133530-500mg
[(1-Benzyl-1H-pyrazol-4-yl)methyl]amine
936940-11-3
500mg
$ 465.00 2022-06-07
TRC
B133530-250mg
[(1-Benzyl-1H-pyrazol-4-yl)methyl]amine
936940-11-3
250mg
$ 280.00 2022-06-07
abcr
AB215097-500 mg
[(1-Benzyl-1H-pyrazol-4-yl)methyl]amine; 95%
936940-11-3
500MG
€254.60 2023-02-22
abcr
AB215097-5 g
[(1-Benzyl-1H-pyrazol-4-yl)methyl]amine; 95%
936940-11-3
5 g
€907.00 2023-07-20
Chemenu
CM188194-1g
[(1-Benzyl-1H-pyrazol-4-yl)methyl]amine
936940-11-3 95+%
1g
$553 2021-08-05
Chemenu
CM188194-250mg
[(1-Benzyl-1H-pyrazol-4-yl)methyl]amine
936940-11-3 95+%
250mg
$277 2021-08-05
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
68R0123-1g
C-(1-Benzyl-1H-pyrazol-4-yl)-methylamine
936940-11-3 96%
1g
831.08CNY 2021-05-08

(1-Benzyl-1H-pyrazol-4-yl)methylamine 関連文献

(1-Benzyl-1H-pyrazol-4-yl)methylamineに関する追加情報

Introduction to (1-Benzyl-1H-pyrazol-4-yl)methylamine (CAS No. 936940-11-3)

(1-Benzyl-1H-pyrazol-4-yl)methylamine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 936940-11-3, has garnered attention due to its potential applications in the development of novel therapeutic agents. The pyrazole moiety, a heterocyclic aromatic ring system, is known for its versatility in medicinal chemistry, often serving as a key structural motif in bioactive molecules.

The molecular structure of (1-Benzyl-1H-pyrazol-4-yl)methylamine consists of a benzyl group attached to a pyrazole ring, which is further substituted with a methylamine moiety at the 4-position. This specific arrangement imparts unique electronic and steric properties to the molecule, making it a valuable scaffold for drug discovery. The presence of the benzyl group enhances the lipophilicity of the compound, while the pyrazole ring contributes to its binding affinity with various biological targets.

In recent years, there has been growing interest in exploring the pharmacological potential of pyrazole derivatives. Studies have demonstrated that compounds containing the pyrazole scaffold exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The amine functionality in (1-Benzyl-1H-pyrazol-4-yl)methylamine further expands its therapeutic possibilities by allowing for further derivatization and modification.

One of the most compelling aspects of (1-Benzyl-1H-pyrazol-4-yl)methylamine is its potential as a lead compound for the development of new drugs. Researchers have leveraged its structural features to design molecules that interact with specific enzymes and receptors involved in various disease pathways. For instance, studies have shown that derivatives of this compound can modulate the activity of enzymes such as kinases and phosphodiesterases, which are implicated in cancer and inflammatory diseases.

The synthesis of (1-Benzyl-1H-pyrazol-4-yl)methylamine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards. Techniques such as palladium-catalyzed cross-coupling reactions and transition metal-mediated transformations have been particularly useful in constructing the complex framework of this compound.

The pharmacokinetic properties of (1-Benzyl-1H-pyrazol-4-yl)methylamine are also an area of active investigation. Understanding how the molecule is absorbed, distributed, metabolized, and excreted (ADME) is crucial for evaluating its potential as a drug candidate. Preclinical studies have begun to explore these aspects, providing insights into the compound's bioavailability and duration of action.

In addition to its therapeutic applications, (1-Benzyl-1H-pyrazol-4-yl)methylamine has shown promise in material science and chemical research. Its unique structure makes it a valuable building block for designing novel materials with tailored properties. Researchers are exploring its potential use in creating polymers, coatings, and other advanced materials that could find applications in various industries.

The future prospects for (1-Benzyl-1H-pyrazol-4-yl)methylamine are vast and exciting. Ongoing research aims to uncover new biological activities and optimize its pharmacological profile through structure-based drug design. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound from laboratory research to clinical applications.

The development of innovative drug candidates like (1-Benzyl-1H-pyrazol-4-yl)methylamine underscores the importance of interdisciplinary research in pharmaceutical chemistry. By combining expertise from organic synthesis, medicinal chemistry, pharmacology, and biotechnology, scientists are paving the way for next-generation therapeutics that address unmet medical needs.

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